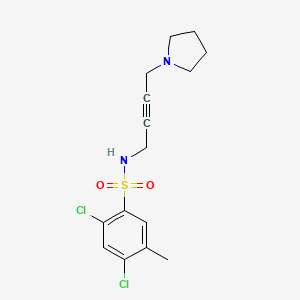

2,4-dichloro-5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dichloro-5-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl2N2O2S/c1-12-10-15(14(17)11-13(12)16)22(20,21)18-6-2-3-7-19-8-4-5-9-19/h10-11,18H,4-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFOUTFVBQEZOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC#CCN2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been reported to have anti-tubercular activity against mycobacterium tuberculosis.

Mode of Action

For instance, the compound might inhibit or activate its target, leading to downstream effects.

Biological Activity

2,4-Dichloro-5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a dichlorobenzene moiety and a pyrrolidine group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H19Cl2N3O2S. The compound features:

- Dichlorobenzene ring : Contributes to lipophilicity and potential interaction with biological targets.

- Pyrrolidine moiety : May enhance binding affinity to receptors or enzymes.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism often involves inhibition of folic acid synthesis, critical for bacterial growth.

| Compound | Activity | Reference |

|---|---|---|

| Sulfanilamide | Broad-spectrum antibacterial | |

| 2,4-Dichlorobenzenesulfonamide | Effective against E. coli |

Anticancer Potential

The compound's structure suggests potential anticancer activity. Studies have shown that sulfonamides can induce apoptosis in cancer cells. For example, a related study reported that compounds with similar scaffolds exhibited cytotoxic effects on various cancer cell lines by disrupting cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A431 (human epidermoid carcinoma) | <10 | Induction of apoptosis |

| HT29 (colon cancer) | 15 | Inhibition of proliferation |

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis.

- Receptor Modulation : The pyrrolidine group may allow for interaction with specific receptors or enzymes, potentially enhancing the compound's bioactivity.

- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that sulfonamides can increase ROS levels in cancer cells, leading to oxidative stress and cell death.

Case Studies

Several case studies have highlighted the effectiveness of sulfonamide derivatives in clinical settings:

- Case Study 1 : A patient with recurrent urinary tract infections was treated with a sulfonamide derivative similar to the compound . The treatment resulted in a significant reduction in infection recurrence.

- Case Study 2 : In vitro studies using A431 cells showed that the compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to other benzenesulfonamide derivatives, particularly those with heterocyclic amine side chains or modified aromatic substituents. Below is an analysis based on structural analogs synthesized in related studies (e.g., ).

Aromatic Ring Substitutions

- Target Compound: 2,4-Dichloro-5-methyl substitution. The methyl group adds steric bulk and modest hydrophobicity.

- Comparable Compounds :

- Compounds 8d–8h () feature 2,4-difluorophenyl sulfonamide groups. Fluorine, being smaller and less lipophilic than chlorine, may reduce steric hindrance and alter electronic properties.

- Methoxy and pyridinyl substituents in 8d–8h introduce hydrogen-bonding capabilities, which are absent in the target compound’s dichloro-methyl motif.

Side Chain Heterocycles

- Target Compound: Pyrrolidine (5-membered ring) linked via an alkyne. Pyrrolidine’s compact size favors interactions with shallow binding pockets.

- Comparable Compounds: 8f: Contains pyrrolidin-1-yl, analogous to the target compound, but linked via an acrylamide group. The acrylamide’s conjugated double bond introduces planarity, contrasting with the alkyne’s linear geometry. 8g (piperidin-1-yl) and 8h (morpholino): Larger 6-membered rings may alter binding kinetics due to increased steric demand or polarity (e.g., morpholino’s oxygen atom).

Linker Groups

- Target Compound : But-2-yn-1-yl linker. The alkyne’s rigidity may reduce entropic penalties during binding compared to flexible linkers.

- Comparable Compounds :

Research Findings and Hypotheses

- Bioactivity : The target compound’s dichloro-methyl groups may enhance membrane permeability compared to fluorine-substituted analogs, though this could compromise solubility.

- Selectivity : The pyrrolidine-alkyne combination may improve selectivity for targets requiring compact, rigid ligands (e.g., kinases or GPCRs).

- Synthetic Feasibility : The alkyne linker’s stability under reaction conditions remains unverified but could require specialized catalysts (e.g., copper(I) click chemistry).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.